Cas no 300557-39-5 (propan-2-yl 2-methyl-5-(2-methylpropanoyl)oxy-1-benzofuran-3-carboxylate)

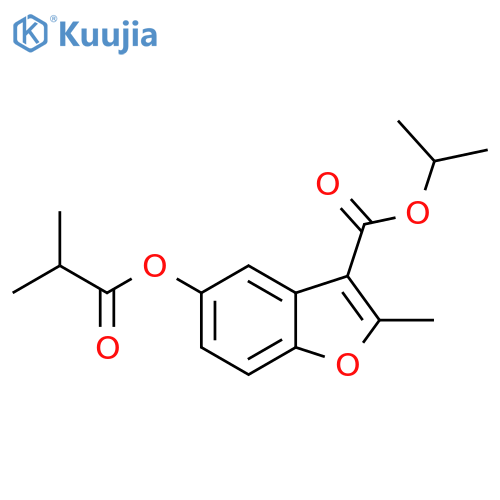

300557-39-5 structure

商品名:propan-2-yl 2-methyl-5-(2-methylpropanoyl)oxy-1-benzofuran-3-carboxylate

CAS番号:300557-39-5

MF:C17H20O5

メガワット:304.337705612183

CID:6577678

propan-2-yl 2-methyl-5-(2-methylpropanoyl)oxy-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- propan-2-yl 2-methyl-5-(2-methylpropanoyl)oxy-1-benzofuran-3-carboxylate

- isopropyl 5-(isobutyryloxy)-2-methylbenzofuran-3-carboxylate

- 3-Benzofurancarboxylic acid, 2-methyl-5-(2-methyl-1-oxopropoxy)-, 1-methylethyl ester

-

- インチ: 1S/C17H20O5/c1-9(2)16(18)22-12-6-7-14-13(8-12)15(11(5)21-14)17(19)20-10(3)4/h6-10H,1-5H3

- InChIKey: GJGLRKDOZRQPLO-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(OC(=O)C(C)C)C=C2C(C(OC(C)C)=O)=C1C

propan-2-yl 2-methyl-5-(2-methylpropanoyl)oxy-1-benzofuran-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0308-0525-4mg |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-25mg |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-10mg |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-1mg |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-3mg |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-5mg |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-15mg |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-10μmol |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-20μmol |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0308-0525-40mg |

propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate |

300557-39-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

propan-2-yl 2-methyl-5-(2-methylpropanoyl)oxy-1-benzofuran-3-carboxylate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

300557-39-5 (propan-2-yl 2-methyl-5-(2-methylpropanoyl)oxy-1-benzofuran-3-carboxylate) 関連製品

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量